3-Methyldodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-12(2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWILOENIYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884618 | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13490-36-3 | |
| Record name | 3-Methyldodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13490-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013490363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Catabolism and Degradation Routes
Peroxisomal Alpha- and Beta-Oxidation of Methyl-Branched Fatty Acids
Due to the methyl group at the β-carbon (position 3), this compound cannot be directly metabolized by β-oxidation. Instead, it undergoes an initial round of alpha-oxidation within the peroxisomes. smpdb.canih.govwikipedia.org This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.
The key steps of alpha-oxidation for a 3-methyl-branched fatty acid are:
Activation: The fatty acid is converted to its coenzyme A (CoA) ester, 3-methyldodecanoyl-CoA.
Hydroxylation: A hydroxyl group is introduced at the α-carbon (position 2) by a hydroxylase, such as phytanoyl-CoA hydroxylase, forming 2-hydroxy-3-methyldodecanoyl-CoA. nih.gov
Cleavage: The 2-hydroxy-3-methyldodecanoyl-CoA is cleaved into formyl-CoA (which is further metabolized to CO2) and an aldehyde that is one carbon shorter (2-methylundecanal).
Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, 2-methylundecanoic acid. nih.gov
Following alpha-oxidation, the resulting 2-methylundecanoic acid can then be further degraded via peroxisomal β-oxidation, as the methyl group is no longer at the β-position. Peroxisomal β-oxidation differs slightly from its mitochondrial counterpart, notably in the first step, which is catalyzed by an acyl-CoA oxidase that produces H₂O₂. aocs.org
Mitochondrial Beta-Oxidation Pathways
Once the initial methyl branch is removed and the fatty acid chain is sufficiently shortened by peroxisomal oxidation, the resulting straight-chain acyl-CoA can be transported to the mitochondria for complete degradation through the canonical β-oxidation pathway. smpdb.ca This cyclical process involves four key enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α- and β-carbons.
Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.
Dehydrogenation by hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group.
Thiolytic cleavage by β-ketothiolase, which breaks the bond between the α- and β-carbons, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
| Pathway | Location | Key Function for this compound | Initial Substrate | Final Product(s) |
| Alpha-Oxidation | Peroxisomes | Removal of the β-methyl group | This compound | 2-Methylundecanoic acid + CO₂ |
| Peroxisomal Beta-Oxidation | Peroxisomes | Initial breakdown of the resulting 2-methyl fatty acid and very-long-chain fatty acids | 2-Methylundecanoyl-CoA | Shortened acyl-CoA + Acetyl-CoA + H₂O₂ |
| Mitochondrial Beta-Oxidation | Mitochondria | Complete oxidation of the shortened, straight-chain fatty acid for energy | Short- to long-chain acyl-CoA | Acetyl-CoA + NADH + FADH₂ |
Interconversion and Derivative Formation in Biological Systems
Beyond their roles in energy storage and structural components of membranes, fatty acids can be enzymatically modified to form a variety of bioactive molecules. While specific pathways for 3-Methyldodecanoic acid are not extensively documented, analogous reactions in other branched-chain fatty acids suggest potential biotransformations.
One significant modification is hydroxylation , catalyzed by cytochrome P450 monooxygenases. rsc.orgresearchgate.net These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain, increasing their polarity and creating precursors for other molecules. For instance, branched-chain fatty acids have been shown to be excellent substrates for enzymes like P450BM3, leading to highly regioselective and stereospecific hydroxylation. rsc.org
Another potential conversion is esterification , where the carboxylic acid group of this compound reacts with an alcohol to form an ester. This can be an enzymatic process, for example, catalyzed by cutinases, which can perform esterification in non-aqueous environments. jmb.or.kr Such esterified derivatives may have roles as signaling molecules or be incorporated into more complex lipids.
The formation of fatty acid methyl esters (FAMEs) can also occur enzymatically through the action of fatty-acid O-methyltransferases . wikipedia.orgnih.gov These enzymes utilize S-adenosyl-L-methionine as a methyl donor to methylate the carboxyl group of a fatty acid. wikipedia.org
Biological Roles and Physiological Functions of 3 Methyldodecanoic Acid
Membrane Biology and Cellular Integrity
The structure of 3-Methyldodecanoic acid, with its methyl branch, imparts unique physicochemical properties that influence the architecture and function of cell membranes.
Influence on Cell Membrane Fluidity and Permeability
Branched-chain fatty acids (BCFAs) like this compound are known to increase the fluidity of cell membranes. nih.govacs.orgacs.org This effect is analogous to the role of unsaturated fatty acids in the membranes of higher organisms. acs.orgacs.org The methyl group introduces a kink in the acyl chain, which disrupts the tight packing of phospholipids (B1166683) in the bilayer. This disruption leads to a more disordered and fluid membrane state. researchgate.net Increased membrane fluidity can, in turn, affect the permeability of the membrane to various substances.
Studies on model microbial cell membranes have demonstrated that a higher content of branched-chain fatty acids leads to a decrease in bilayer rigidity and lipid order. acs.org While direct studies on this compound are limited, the general principles observed for BCFAs suggest that its incorporation into a membrane would lower the phase transition temperature, ensuring the membrane remains fluid at lower temperatures.
Table 1: General Effects of Branched-Chain Fatty Acids on Membrane Properties
| Membrane Property | Effect of Increased BCFA Content | Reference |
|---|---|---|
| Fluidity | Increase | nih.govacs.orgacs.org |
| Permeability | Potential Increase | nih.gov |
| Thickness | Decrease | researchgate.net |
| Lipid Order | Decrease | acs.org |
Impact on Membrane Transport and Stability
The fluidity of the cell membrane is crucial for the function of embedded proteins, including channels and transporters that govern the passage of molecules into and out of the cell. By modulating membrane fluidity, this compound can indirectly influence these transport processes. A more fluid membrane can facilitate the conformational changes required for transport proteins to function efficiently.
Furthermore, the presence of BCFAs can impact the stability of the membrane. While they increase fluidity, they are also integral to maintaining membrane integrity under specific environmental conditions, such as in certain bacteria that synthesize BCFAs to adapt to temperature stress. researchgate.net The transport of fatty acids, including BCFAs, across membranes is a complex process, sometimes involving specific protein transporters like the Major Facilitator Superfamily Domain containing 2A (MFSD2A), which transports fatty acids in the form of lysophosphatidylcholine. nih.gov
Regulatory Functions in Biological Processes
Beyond its structural role in membranes, this compound and related compounds are implicated in the regulation of key physiological pathways.
Participation in Energy Metabolism Modulation
As a fatty acid, this compound can be a source of energy. Fatty acids are broken down through the process of beta-oxidation to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP. khanacademy.org The metabolism of branched-chain fatty acids can sometimes follow alternative pathways compared to straight-chain fatty acids. While specific metabolic pathways for this compound are not extensively detailed in the available research, it is known that medium-chain fatty acids can be readily metabolized. hmdb.ca
Some studies have investigated the metabolic effects of related dicarboxylic acids, which can be formed from fatty acids, in the context of compromised mitochondrial energy metabolism. nih.govnih.gov For instance, 3-methylglutaric acid has been associated with certain inborn errors of metabolism affecting the leucine (B10760876) degradation pathway and mitochondrial function. nih.govresearchgate.net
Contribution to Immune Response Regulation
Fatty acids are increasingly recognized for their roles as signaling molecules in the immune system. mdpi.com They can influence inflammatory responses through various mechanisms. While direct evidence for this compound is scarce, studies on other medium-chain fatty acids (MCFAs) and related molecules provide some insights. For example, 3-hydroxydodecanoic acid, a related compound, has been shown to induce a potent anti-tumor immune response by signaling through the GPR84 receptor, enhancing the infiltration and cytotoxicity of CD8+ T cells within tumor tissue. nih.gov
In contrast, different fatty acids can have divergent effects on immunity. Short-chain fatty acids often attenuate inflammation, whereas some MCFAs can augment it. nih.gov Decanoic acid (a 10-carbon straight-chain fatty acid) has been shown to enhance pro-inflammatory cytokine production. nih.gov The specific immunomodulatory role of this compound remains an area for further investigation.
Signaling and Inter-Organismal Communication
Fatty acids and their derivatives serve as crucial signaling molecules in communication between organisms. One of the most well-documented roles for methyl-branched fatty acids is in insect chemical communication, where they often function as pheromones. frontiersin.org
For example, 4-methyloctanoic acid is an aggregation pheromone for rhinoceros beetles of the genus Oryctes. guaminsects.net While this is a different molecule, it highlights the role of methyl-branched fatty acids in insect signaling. These molecules are released by an individual and detected by others of the same species, eliciting a specific behavioral response. The biosynthesis of these pheromones often starts from common fatty acid precursors. frontiersin.org
In the nematode Caenorhabditis elegans, a class of small molecules called ascarosides, which have a fatty-acid-derived side chain, act as pheromones that regulate various social behaviors. nih.govnih.gov This further illustrates the conserved role of fatty acid derivatives in inter-organismal communication across different phyla. The specific involvement of this compound as a signaling molecule or pheromone in any particular species is not yet definitively established in the reviewed literature.
Potential Roles as Pheromonal Components
Branched-chain fatty acids are integral components of chemical signaling in a variety of animal species, functioning as pheromones that convey information about territory, reproductive status, and individual identity. Although direct evidence for this compound's role as a pheromone is not extensively documented, the prevalence of similar methylated fatty acids in animal scent markings suggests its potential involvement in such processes.
Many insect pheromones are derived from fatty acids and play a critical role in their life cycles, mediating processes like attraction and aggression. frontiersin.org The biosynthesis of these pheromones often involves the modification of fatty acyl intermediates. nih.gov
In mammals, scent marking is a common form of chemical communication. researchgate.netmdpi.com The territorial marking fluid of the male Bengal tiger (Panthera tigris), for instance, contains a complex mixture of volatile compounds, including various branched and unbranched alkanoic acids. nih.govresearchgate.net These fatty acids are thought to be important constituents of the pheromonal message. nih.govresearchgate.net Similarly, the anal gland secretions of wolverines (Gulo gulo) which are used for territorial marking and sexual signaling, contain a complex array of compounds, including 3-methylbutanoic acid and 2-methylbutanoic acid. wikipedia.org The presence of these methylated fatty acids in the chemical signals of these mammals highlights the potential for this compound to serve a similar function in other species. Long-chain carboxylic acids are frequently found in the secretions of mammals and are believed to play a role in the longevity of the chemical signal under various environmental conditions. mdpi.com
The following table summarizes examples of methylated fatty acids found in the chemical signals of various animals, illustrating the potential context for this compound's role as a pheromonal component.
| Animal Species | Secretion/Fluid | Methylated Fatty Acid Component(s) | Putative Function |
| Bengal Tiger (Panthera tigris) | Territorial marking fluid | 2-methylnonanoic acid, 2-methyldecanoic acid, 2-methylundecanoic acid | Territorial Marking, Pheromonal Communication |
| Wolverine (Gulo gulo) | Anal gland secretion | 3-methylbutanoic acid, 2-methylbutanoic acid | Territorial Marking, Sexual Signaling |
Involvement in Intercellular Signaling Pathways
Fatty acids are increasingly recognized for their roles as signaling molecules in a variety of intercellular pathways, influencing cellular function and microbial communication. While specific research on this compound's involvement in these pathways is not widely available, the activities of other fatty acids provide a basis for speculating on its potential functions.
For example, decanoic acid, a medium-chain fatty acid, has been shown to inhibit mTORC1 signaling, a critical pathway in cell growth and autophagy. researchgate.netnih.govthebiogrid.org This action is independent of glucose and insulin (B600854) signaling, suggesting a direct effect on the pathway. researchgate.netnih.govthebiogrid.org Furthermore, decanoic acid has been found to exert anti-tumor effects by targeting c-Met signaling cascades in hepatocellular carcinoma. nih.gov
In the realm of microbial communication, the fatty acid signaling molecule cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is a potent regulator of biofilms. mdpi.comnih.gov It can prevent biofilm formation, induce the dispersion of existing biofilms, and modulate the persister cell sub-population. mdpi.comnih.gov This highlights the role of fatty acids in interspecies communication and the regulation of microbial communities. mdpi.comnih.gov
Another related compound, 3-hydroxydodecanoic acid, which is derived from bacteria, has been found to induce a potent anti-tumor immune response through the GPR84 receptor. nih.gov This signaling enhances the infiltration and cytotoxicity of CD8+ T cells within tumor tissue. nih.gov
The table below outlines the signaling pathways influenced by fatty acids that are structurally related to this compound, suggesting potential areas of investigation for its own biological activity.
| Fatty Acid | Signaling Pathway/Process | Biological Effect |
| Decanoic acid | mTORC1 Signaling | Inhibition of cell growth and autophagy |
| Decanoic acid | c-Met Signaling Cascades | Anti-tumor effects in hepatocellular carcinoma |
| cis-2-Decenoic acid | Biofilm Regulation | Prevention of biofilm formation and induction of dispersion |
| 3-Hydroxydodecanoic acid | GPR84 Receptor Signaling | Induction of anti-tumor immune response |
Advanced Methodologies for the Analysis and Characterization of 3 Methyldodecanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying 3-methyldodecanoic acid from diverse biological and chemical samples. The choice of technique depends on the sample complexity, the required sensitivity, and whether stereoisomer resolution is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the profiling of fatty acids, including branched-chain variants like this compound. mdpi.comjfda-online.com The methodology involves the chemical derivatization of the fatty acid to increase its volatility, followed by separation in the gas phase and detection by a mass spectrometer.
Research Findings: For GC-MS analysis, fatty acids are typically converted into more volatile esters, most commonly fatty acid methyl esters (FAMEs), through esterification. jfda-online.comnih.gov This is often achieved using reagents like sodium methoxide (B1231860) in methanol (B129727) or acetyl chloride in methanol. jfda-online.com Another common derivatization approach involves silylation using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation is based on the compound's boiling point and interaction with the column's stationary phase. docksci.com Fused silica (B1680970) capillary columns with phases like HP-5MS are commonly employed for this purpose. mdpi.com The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that can be used for identification and quantification. nih.gov GC-MS can be operated in single-ion monitoring (SIM) mode for enhanced sensitivity and selectivity when analyzing specific target metabolites. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Esterification to FAMEs (e.g., with sodium methoxide); Silylation (e.g., with MTBSTFA) | Increases volatility for gas-phase analysis. jfda-online.comnih.gov |
| Column | HP-5MS capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) | Separates fatty acid derivatives based on boiling point and polarity. mdpi.com |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. docksci.com |
| Oven Program | Temperature gradient (e.g., 100°C ramped to 320°C) | Optimizes separation of compounds with different volatilities. mdpi.com |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules into predictable patterns for identification. nih.gov |
| Detection Mode | Scan or Single Ion Monitoring (SIM) | Provides full mass spectra for identification or high-sensitivity quantification of target ions. nih.gov |
High-Performance Liquid Chromatography (HPLC) and LC-MS for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable for analyzing this compound in complex biological matrices where minimal sample preparation is desired. shimadzu.commdpi.com These techniques separate compounds in the liquid phase, making them suitable for less volatile or thermally labile molecules.
Research Findings: Reversed-phase HPLC is the most common mode for fatty acid analysis, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comsielc.com The separation is driven by hydrophobic interactions between the analytes and the stationary phase. shimadzu.com For LC-MS applications, volatile buffers or additives like formic acid are often included in the mobile phase to facilitate ionization. sielc.comnih.gov
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com Electrospray ionization (ESI) is a common ionization source used for fatty acids, which typically form deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov This allows for highly sensitive and selective quantification, even at low concentrations in complex samples such as plasma or tissue extracts. mdpi.comnih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring a specific fragmentation transition for the target analyte. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) | Separates fatty acids based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid | Elutes compounds from the column with varying polarity. nih.gov |
| Flow Rate | 0.3 - 0.4 mL/min | Controls the speed of the mobile phase and analysis time. nih.gov |
| Ionization (LC-MS) | Negative Electrospray Ionization (-ESI) | Generates [M-H]⁻ ions for sensitive mass spectrometric detection. nih.gov |
| Detection (HPLC) | UV (after derivatization), Charged Aerosol Detector (CAD) | Quantifies analytes; CAD is a universal detector for non-volatile compounds. nih.govcsus.edu |
| Detection (LC-MS) | Single Quadrupole or Tandem Mass Spectrometry (MS/MS) | Provides mass-to-charge ratio for identification and high selectivity for quantification. mdpi.com |
Enantioselective Chromatography for Stereoisomer Resolution
Since this compound is a chiral compound, possessing two enantiomers ((R)- and (S)-3-methyldodecanoic acid), its complete characterization often requires the separation and quantification of these individual stereoisomers. minia.edu.eglibretexts.org Enantioselective chromatography is the primary method used to achieve this resolution.
Research Findings: The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers interact differently. This can be done in two main ways:
Indirect Method : The racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated on a standard achiral column (e.g., a C18 HPLC column). libretexts.orgtandfonline.com For branched-chain fatty acids, chiral fluorescent reagents such as (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol have been successfully used to form diastereomeric esters that can be resolved via reversed-phase HPLC. tandfonline.comnih.gov
Direct Method : The racemic mixture is separated directly on a chiral stationary phase (CSP). minia.edu.eg The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and anion-exchanger phases (e.g., CHIRALPAK QN-AX) are widely used for the separation of acidic compounds. chiraltech.comresearchgate.net The recognition mechanism for anion-exchange CSPs often involves an ionic interaction between the acidic analyte and the basic chiral selector on the stationary phase. chiraltech.com
The choice between these methods depends on the availability of suitable CSPs and derivatizing agents, as well as the detection requirements of the analysis.
Spectroscopic Approaches for Structural and Stereochemical Elucidation
While chromatography separates components, spectroscopy provides detailed structural information. For this compound, spectroscopic methods are crucial for confirming its molecular structure and determining its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the enantiomeric excess (% ee) of a chiral compound. nih.gov The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) by introducing another chiral entity.
Research Findings: Similar to indirect chromatographic methods, determining enantiomeric excess by NMR involves reacting the chiral acid with a chiral derivatizing agent (CDA) or dissolving it with a chiral solvating agent (CSA). amanote.com This creates a diastereomeric environment, causing the corresponding nuclei in the two enantiomers to experience slightly different magnetic fields. As a result, they produce separate signals in the NMR spectrum (e.g., ¹H or ¹³C NMR). mdpi.com
For a chiral carboxylic acid like this compound, an enantiomerically pure chiral amine can be used as a CDA or CSA. The resulting diastereomeric salts will exhibit distinct NMR signals for protons or carbons near the chiral center. The enantiomeric excess can then be calculated by integrating the corresponding signals for each stereoisomer. researchgate.net Phosphorus (³¹P) NMR is another highly sensitive method where the chiral acid is reacted with a chiral phosphorus-containing derivatizing agent. researchgate.net The large chemical shift dispersion of ³¹P often leads to excellent separation of the diastereomeric signals. researchgate.net
Advanced Mass Spectrometry for Isomer Differentiation
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are vital for differentiating structural isomers. nih.gov While standard MS can confirm the molecular weight of this compound (C₁₃H₂₆O₂), it cannot distinguish it from other fatty acid isomers with the same chemical formula, such as tridecanoic acid or 2-methyldodecanoic acid.
Research Findings: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a related adduct) of the compound of interest and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's specific structure. nih.gov Different isomers will often fragment in unique ways, producing diagnostic product ions that allow for their differentiation.
For this compound, the position of the methyl branch at the C-3 position influences the cleavage of the carbon-carbon bonds upon CID. The fragmentation pattern would be expected to differ from that of an isomer with the methyl group at the C-2 or C-4 position, or from the straight-chain tridecanoic acid. By analyzing these unique fragmentation pathways, it is possible to confirm the branching position and thus differentiate this compound from its structural isomers. nih.govmdpi.com
Novel Analytical Platforms and Biosensing
The precise analysis and characterization of this compound, a branched-chain fatty acid (BCFA), require sophisticated analytical platforms that can differentiate it from structurally similar isomers and quantify it in complex biological matrices. Modern methodologies have moved beyond traditional gas chromatography to offer enhanced resolution, sensitivity, and throughput.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the analysis of fatty acids, including BCFAs like this compound. springernature.comnih.gov This method combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. The use of sub-2 µm particle columns in UPLC allows for higher peak resolution, greater speed, and improved sensitivity compared to conventional HPLC. nih.gov
A key challenge in the analysis of this compound is its differentiation from other constitutional isomers. researchgate.net UPLC, particularly when using advanced column chemistries, can achieve chromatographic separation of these closely related structures. nih.govresearchgate.net Studies have demonstrated that by optimizing factors such as the stationary phase (e.g., C18, Charged Surface Hybrid [CSH]), mobile phase composition, and temperature, it is possible to resolve BCFAs based on chain length, branching type, and the specific position of the methyl group (e.g., 2-Me, 3-Me). researchgate.netchromatographyonline.com For instance, reversed-phase columns like Acquity UPLC CSH C18 have shown excellent potential for providing selectivity for long-chain BCFA isomers. researchgate.net
Following chromatographic separation, tandem mass spectrometry (MS/MS) provides definitive identification and quantification. Electrospray ionization (ESI) is a common technique used to ionize the fatty acids, which are typically analyzed in negative ion mode. jsbms.jp The mass spectrometer first isolates the precursor ion corresponding to this compound. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions create a unique spectral fingerprint that confirms the molecule's identity and distinguishes it from other isomers. sciex.com This high degree of specificity, combined with exceptional sensitivity, allows for the detection of BCFAs at levels as low as 0.5 ng/mL in complex samples. creative-proteomics.com
| Parameter | Description | Common Settings/Options |
|---|---|---|
| Chromatography System | The liquid chromatography system used for separation. | ACQUITY UPLC System or equivalent |
| Column | The stationary phase providing the separation. Column choice is critical for isomer resolution. | ACQUITY UPLC CSH C18, HSS T3, or Chiralpak Polysaccharide Columns (e.g., IG-U) nih.govresearchgate.netresearchgate.net |
| Mobile Phase | The solvent system that carries the sample through the column. | Gradient elution with Acetonitrile/Isopropanol and aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or formic acid) nih.govresearchgate.net |
| Ionization Source | Method for generating ions for mass analysis. | Electrospray Ionization (ESI), typically in negative mode for fatty acids jsbms.jp |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) nih.govchromatographyonline.com |
| Detection Mode | Method for monitoring specific ions for quantification. | Multiple Reaction Monitoring (MRM) for targeted analysis springernature.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another advanced analytical platform well-suited for the characterization of charged and polar metabolites, including fatty acids. journalofappliedbioanalysis.comnih.gov This technique separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. journalofappliedbioanalysis.comresearchgate.net This separation mechanism is fundamentally different from chromatography and offers superior separation performance and resolution for many isomers that are difficult to distinguish by LC. humanmetabolome.com
For the analysis of this compound, CE requires the carboxyl group to be ionized, which is achieved by using a background electrolyte (BGE) with a pH above the acid's pKa (typically > 7.0). researchgate.net The high efficiency of CE allows for the separation of fatty acids with subtle structural differences. mdpi.com CE-MS is particularly advantageous due to its low sample volume requirements, short analysis times, and reduced susceptibility to matrix effects compared to LC-MS, as the separation occurs in an open capillary without a solid stationary phase. journalofappliedbioanalysis.comhumanmetabolome.com
The coupling of CE to MS, often via an ESI interface, allows for sensitive and selective detection of the separated analytes. springernature.com The mass spectrometer provides mass-to-charge ratio information that confirms the identity of the compound. The combination of migration time from CE and the mass spectral data from MS provides a high degree of confidence in the identification and quantification of specific fatty acids like this compound in complex biological mixtures. rsc.org
| Parameter | Description | Common Settings/Options |
|---|---|---|
| Capillary | The separation channel for electrophoresis. | Bare Fused-Silica Capillary humanmetabolome.com |
| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. pH is critical for ionization. | Ammonium acetate (B1210297) or ammonium carbonate buffers; pH adjusted to >7.0 for anionic analysis researchgate.netrsc.org |
| Separation Voltage | The electric field applied across the capillary that drives separation. | 25-30 kV (polarity depends on analyte charge) rsc.org |
| Injection Method | Introduction of the sample into the capillary. | Hydrodynamic or Electrokinetic Injection |
| CE-MS Interface | Connects the CE capillary to the mass spectrometer. | Co-axial Sheath Liquid Interface rsc.org |
| Mass Spectrometer | Detector for identifying and quantifying analytes. | Time-of-Flight (TOF) or Ion Trap humanmetabolome.comrsc.org |
Immunochemical Methods for Metabolite Detection
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a different paradigm for metabolite detection based on the highly specific recognition between an antibody and an antigen. nih.gov While more commonly used for large biomolecules, these techniques can be adapted for the detection of small molecules like this compound. nih.gov
Developing an immunoassay for a small molecule, known as a hapten, requires a specialized approach. Because haptens are not immunogenic on their own, this compound must first be covalently conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin). This hapten-carrier conjugate is then used to immunize an animal to produce antibodies that can specifically recognize the this compound molecule. nih.gov
Once specific antibodies are developed, a competitive ELISA format can be established for quantification. In this setup, a known amount of this compound (or a conjugate) is immobilized onto the surface of a microtiter plate. nih.gov The sample to be analyzed is mixed with a limited amount of specific antibody and added to the plate. The this compound in the sample competes with the immobilized antigen for binding to the antibody. A lower concentration of this compound in the sample results in more antibody binding to the plate, producing a stronger signal from a secondary, enzyme-labeled antibody. biocompare.com Conversely, a higher concentration in the sample leads to a weaker signal. The concentration in the sample is determined by comparing this signal to a standard curve.
Although developing such an assay is a significant undertaking, its advantages include high throughput, high specificity, and the potential for use in simple laboratory settings without the need for complex instrumentation like mass spectrometers. nih.gov
| Component/Step | Purpose | Description |
|---|---|---|
| Antigen Preparation | To make the small molecule immunogenic. | Covalent conjugation of this compound (hapten) to a carrier protein. |
| Antibody Production | To generate a specific binding agent. | Immunization of a host animal with the hapten-carrier conjugate to produce polyclonal or monoclonal antibodies. |
| Plate Coating | To create the competitive binding surface. | Immobilization of the this compound-protein conjugate onto ELISA plate wells. avantiresearch.com |
| Competitive Reaction | To quantify the analyte. | Incubation of the sample (containing unknown amount of analyte) with a limited amount of primary antibody in the coated wells. |
| Detection | To generate a measurable signal. | Addition of an enzyme-linked secondary antibody that binds to the primary antibody, followed by a substrate that produces a colorimetric, fluorescent, or luminescent signal. avantiresearch.com |
| Quantification | To determine the concentration. | Signal intensity is measured and is inversely proportional to the concentration of this compound in the sample. |
Synthetic Strategies and Chemical Derivatization of 3 Methyldodecanoic Acid
Enantioselective Synthesis and Chiral Control
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of 3-methyldodecanoic acid is crucial for elucidating its specific roles in biological systems. Asymmetric catalysis and chemoenzymatic approaches are powerful strategies to achieve high levels of chiral control.
Asymmetric catalysis provides an efficient means to introduce chirality, often with high enantioselectivity. Methods such as asymmetric hydrogenation and the use of chiral auxiliaries are prominent strategies for the synthesis of chiral 3-methylalkanoic acids.
Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral metal catalyst. For instance, rhodium complexes with chiral phosphine ligands like Me-DuPHOS have been successfully employed in the asymmetric hydrogenation of related α,β-unsaturated acids to afford the corresponding saturated acids with high enantiomeric excess (ee) mdpi.com. This approach offers a direct route to establishing the stereocenter at the C-3 position.
Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter. Evans' oxazolidinone auxiliaries are widely used for this purpose ucc.ieimist.manih.gov. The general strategy involves the acylation of the chiral auxiliary, followed by a diastereoselective alkylation of the resulting enolate with a methylating agent. Subsequent removal of the auxiliary yields the desired enantiomerically enriched this compound. The choice of auxiliary and reaction conditions dictates the stereochemical outcome.
| Method | Catalyst/Auxiliary | Precursor | Key Features |
| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS | α,β-unsaturated carboxylic acid | Direct introduction of stereocenter, high enantioselectivity. mdpi.com |
| Chiral Auxiliary | Evans' Oxazolidinone | Acyl oxazolidinone | Diastereoselective alkylation, predictable stereochemistry, auxiliary is recoverable. ucc.ieimist.manih.gov |
Chemoenzymatic methods, which combine chemical synthesis with biocatalytic transformations, offer a powerful and environmentally benign approach to obtain enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and their esters due to their high enantioselectivity and broad substrate tolerance.
Kinetic Resolution: Lipases can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the unreacted ester and the hydrolyzed acid enriched in the opposite enantiomers. For example, lipases have been successfully used in the kinetic resolution of various 3-aryl alkanoic acids almacgroup.comalmacgroup.com. This strategy is highly applicable to the resolution of racemic this compound or its esters. A study on the synthesis of both (R)- and (S)-3-hydroxy-13-methyltetradecanoic acid utilized a lipase-catalyzed enantioselective acylation as the key step to separate the enantiomers nih.gov. This demonstrates the feasibility of employing lipases for the resolution of long-chain fatty acids with a stereocenter at the C-3 position.
Candida antarctica lipase B (CALB) is a particularly versatile and widely used lipase in organic synthesis due to its high stability and enantioselectivity nih.govmdpi.com. It has been shown to be effective in the resolution of a variety of chiral carboxylic acids and alcohols. The choice of lipase, solvent, and acyl donor are critical parameters that influence the efficiency and enantioselectivity of the resolution process.
| Lipase Source | Substrate | Reaction Type | Outcome |
| Various Lipases | Racemic 3-aryl alkanoic acid esters | Hydrolysis | Enantioenriched acids and unreacted esters. almacgroup.comalmacgroup.com |
| Not specified | Racemic 3-hydroxy-13-methyltetradecanoic acid precursor | Acylation | Separation of (R)- and (S)-enantiomers. nih.gov |
Preparation of Advanced Derivatives and Analogs
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a variety of derivatives and analogs. These modifications are essential for creating probes to study its biological functions and metabolic fate.
Esterification and amidation are fundamental reactions for modifying the carboxyl group of this compound. These reactions can be used to attach fluorescent tags, affinity labels, or other functional groups to facilitate biological studies.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by using coupling agents. These esters can serve as prodrugs or be used in further synthetic transformations nih.govorganic-chemistry.orggoogle.commasterorganicchemistry.com.
Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.govarpnjournals.org. This reaction is crucial for synthesizing bioactive amides or for attaching the fatty acid to peptides or other amine-containing molecules.
Isotopically labeled analogs of this compound are invaluable tools for metabolic tracing studies. The incorporation of stable isotopes such as deuterium (²H) or carbon-13 (¹³C) allows for the tracking of the molecule through metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.govsymeres.com.
Deuterium Labeling: Deuterium can be introduced into the molecule at specific positions through various synthetic methods, including the reduction of a suitable precursor with a deuterium source or through H-D exchange reactions nih.gov.
Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound can be achieved by using a ¹³C-labeled starting material, such as ¹³C-methyl iodide for the introduction of the methyl group, or by building the carbon skeleton using ¹³C-enriched precursors imist.masymeres.comnih.gov. The synthesis of stable isotope-labeled 3-acetyldeoxynivalenol from deoxynivalenol highlights a strategy that can be adapted for labeling complex molecules nih.gov.
Total Synthesis of Specific Stereoisomers and Related Branched Fatty Acids
The total synthesis of specific stereoisomers of this compound and other branched-chain fatty acids allows for the unambiguous determination of their absolute configuration and provides pure material for biological evaluation. These syntheses often involve a sequence of stereocontrolled reactions to build the carbon skeleton and install the desired stereocenters.
A notable example that illustrates a viable strategy for the synthesis of chiral 3-methyl fatty acids is the total synthesis of (R)- and (S)-3-hydroxy-13-methyltetradecanoic acid nih.gov. This synthesis utilized a lipase-catalyzed enantioselective acylation to resolve a racemic precursor, followed by a series of chemical transformations to elaborate the carbon chain and introduce the additional methyl branch. This chemoenzymatic approach highlights a powerful strategy for accessing enantiomerically pure, complex fatty acids.
Another relevant example is the enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, a component of antifungal cyclodepsipeptides researchgate.net. This synthesis employed Sharpless epoxidation and subsequent epoxide ring-opening with trimethylaluminum as key steps to establish the stereocenters. Such strategies, involving the stereoselective opening of chiral epoxides, can be adapted for the synthesis of specific stereoisomers of this compound.
The general approach to the total synthesis of a specific stereoisomer of this compound would likely involve:
Creation of the chiral center: Utilizing methods like asymmetric catalysis or chiral pool synthesis.
Carbon chain elongation: Employing standard organic reactions such as Wittig reactions, Grignard reactions, or cross-coupling reactions to build the dodecanoic acid backbone.
Functional group manipulations: Protecting and deprotecting functional groups as needed throughout the synthesis.
Potential Biomedical and Industrial Applications of 3 Methyldodecanoic Acid
Pharmacological and Therapeutic Research
The therapeutic potential of 3-methyldodecanoic acid is being explored through several research avenues, focusing on its possible antimicrobial properties, its role in cellular processes, and its relevance to metabolic disorders.
While direct studies on the antimicrobial and antifungal properties of this compound are limited, extensive research on related medium-chain fatty acids (MCFAs) provides a strong basis for its potential in this area. Fatty acids, including derivatives of decanoic acid and dodecanoic acid (lauric acid), have demonstrated significant antibacterial and antifungal activities. researchgate.netresearchgate.net
Decanoic acid has been shown to possess substantial antibacterial and antifungal properties. researchgate.net Its modification of antimicrobial peptides has been found to enhance antibacterial activity. nih.gov Similarly, dodecanoic acid and its derivatives have exhibited efficacy against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. researchgate.netmdpi.commdpi.com The antimicrobial action of these fatty acids is often attributed to their ability to disrupt the cell membranes of pathogens. mdpi.com Research indicates that the antimicrobial strength can vary with the length of the carbon chain and pH conditions, with dodecanoic acid showing potent effects against bacteria such as Brachyspira hyodysenteriae. mdpi.com
The structural similarity of this compound to these effective antimicrobial fatty acids suggests it may possess comparable or unique antimicrobial characteristics worthy of investigation.
Table 1: Antimicrobial Activity of Related Fatty Acids
| Fatty Acid/Derivative | Target Organism(s) | Observed Effect |
|---|---|---|
| Decanoic Acid | Bacteria and Fungi | Possesses substantial antibacterial and antifungal properties. researchgate.net |
| Dodecanoic Acid | B. hyodysenteriae | Exhibited strong antimicrobial activity, influenced by pH. mdpi.com |
| Dodecanoic Acid | C. albicans, A. niger | Showed antifungal activity. researchgate.net |
Research into related fatty acids indicates a potential role for this compound in the modulation of critical cellular processes such as apoptosis, or programmed cell death. Apoptosis is a vital mechanism for removing damaged or abnormal cells, and its induction is a key strategy in cancer therapy. nih.gov
Studies have demonstrated that dodecanoic acid (also known as lauric acid) can induce apoptosis in various cancer cell lines. In liver cancer cells, dodecanoic acid has been shown to trigger cell death by inducing oxidative stress and disrupting mitochondrial function, leading to a reduced Bcl-2/Bax ratio and increased caspase-3 protein levels. ufu.br Decanoic acid has also been found to induce apoptosis in hepatocellular carcinoma cells by targeting the c-Met signaling pathway. nih.gov This process involves the activation of caspase-3 and cleavage of PARP, which are hallmarks of cells undergoing apoptosis. nih.gov The pro-apoptotic effects of various polyunsaturated fatty acids (PUFAs) have been widely studied, showing they can modulate the expression of key molecules involved in apoptosis induction. mdpi.com
These findings suggest that methyl-branched fatty acids like this compound could potentially influence similar pathways, making them candidates for further research in cancer therapeutics and the study of cellular regulation.
Branched-chain fatty acids are integral to cellular metabolism, and abnormalities in their processing are linked to several inborn errors of metabolism. nih.gov Conditions such as 3-methylglutaconic aciduria are characterized by the increased urinary excretion of 3-methylglutaconic acid, an intermediate in the metabolism of the amino acid leucine (B10760876). nih.gov This group of disorders often affects mitochondrial function. nih.gov
Other metabolic disorders involve defects in fatty acid oxidation. For example, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is characterized by an intolerance to fasting and can lead to serious complications like hypoketotic hypoglycemia. sc.govhmdb.ca In such disorders, there is a characteristic increase in medium-chain fatty acids, such as octanoic (C8), decenoic (C10:1), and decanoic (C10) acids. mdpi.com
While this compound is not currently used as a direct intervention, its role as a branched-chain fatty acid places it within the complex network of metabolic pathways. Understanding its metabolism is crucial for diagnosing and potentially developing novel management strategies for these intricate metabolic diseases.
Biomarker Potential and Diagnostic Utility
The unique metabolic processing of branched-chain fatty acids opens up possibilities for their use in diagnostics, either as direct biomarkers for disease or as structural backbones for metabolic imaging agents.
Radiolabeled long-chain fatty acids are crucial imaging agents for diagnosing metabolic heart dysfunction, as fatty acids are the primary energy source for the heart muscle. plos.orgnih.gov Alterations in fatty acid metabolism can serve as a biomarker for ischemia and myocardial damage. nih.gov Techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET) utilize these radiolabeled analogs to detect myocardial diseases early. nih.gov
Methyl-branched fatty acid analogs have shown particular promise in this field. For instance, β-methyl [¹²³I]iodophenyl-pentadecanoic acid ([¹²³I]BMIPP) was developed to have a slower washout from the heart, resulting in better image quality compared to its unbranched counterparts. nih.gov More recent research has focused on synthesizing new tracers, including those derived from 3-methylhexadecanoic acid, for potential use in myocardial metabolic imaging. plos.org
The principle of using methyl-branched fatty acids to improve imaging characteristics suggests that a radiolabeled version of this compound could be a valuable candidate for developing new, more effective cardiac imaging agents.
Table 2: Examples of Radiolabeled Fatty Acid Analogs in Metabolic Imaging
| Radiotracer Analog | Imaging Application | Key Characteristic/Finding |
|---|---|---|
| β-methyl [¹²³I]iodophenyl-pentadecanoic acid ([¹²³I]BMIPP) | Myocardial metabolic imaging | Methyl-branch leads to slower washout from the heart and improved image quality. nih.gov |
| [¹²³I]IPPA | Myocardial metabolic imaging | An early radioiodinated fatty acid with fast heart uptake but also rapid washout. nih.gov |
| Gallium-labeled 3-methylhexadecanoic acid derivatives | Experimental myocardial metabolic imaging | Synthesized to evaluate potential for myocardial imaging, though initial heart uptake was lower than [¹²³I]BMIPP. plos.org |
The quantification of specific fatty acids in bodily fluids is an emerging strategy for disease diagnosis. Altered plasma levels of medium-chain fatty acids (C6-C12) have been identified as potential biomarkers for early diagnosis of colorectal cancer. researchgate.net One study found that decanoic acid (C10) levels, in particular, could distinguish between patients with colorectal cancer and healthy subjects with high sensitivity and specificity. researchgate.net
Similarly, in the field of inborn errors of metabolism, the accumulation of specific organic acids is a hallmark of disease. For instance, 3-O-methyldopa is an established biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a neurometabolic disorder. nih.gov The presence of 3-hydroxy-medium-chain fatty acids can be indicative of various fatty acid oxidation disorders. mdpi.com
Given that levels of structurally similar fatty acids are altered in various disease states, it is plausible that this compound could serve as a novel, disease-specific biomarker. Further metabolomic studies are required to explore its potential diagnostic utility in oncology, metabolic disorders, and other pathological conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-methylglutaconic acid |
| 3-methylhexadecanoic acid |
| 3-O-methyldopa |
| β-methyl [¹²³I]iodophenyl-pentadecanoic acid |
| Decanoic acid |
| Dodecanoic acid (Lauric acid) |
| Octanoic acid |
| PARP |
| Bcl-2 |
| Bax |
Research in Biotechnology and Organic Synthesis
Role as a Valuable Building Block in Organic Synthesis
This compound, a branched-chain fatty acid (BCFA), serves as a specialized and valuable building block in the field of organic synthesis. Its defined stereochemistry and specific branching pattern make it a crucial precursor for the synthesis of complex, biologically active molecules, most notably insect pheromones.
The primary application of chiral fatty acids like this compound is in the construction of insect semiochemicals. These compounds are used for communication between members of the same species and are increasingly employed in sustainable pest management strategies. For instance, the related compound 3,5-dimethyldodecanoic acid has been identified as the female-produced sex pheromone for the cerambycid beetle, Prionus californicus. researchgate.netSynthetic versions of this pheromone, created through multi-step organic synthesis, have proven highly effective in attracting male beetles, demonstrating their utility in monitoring and controlling pest populations. researchgate.netillinois.edu
The synthesis of such complex pheromones often relies on the use of chiral building blocks to construct the target molecule with the correct stereochemistry, which is critical for its biological activity. The synthetic pathways to create these molecules often involve key steps such as diastereoselective methylation and Wittig reactions to introduce methyl branches and construct the carbon skeleton. mdpi.comThe use of dodecanoic acid derivatives as a starting point in these syntheses highlights the importance of C12 fatty acid scaffolds. mdpi.com
The table below outlines key synthetic steps where a dodecanoic acid-based structure is modified to produce complex molecules, illustrating the type of transformations where this compound or its derivatives are valuable intermediates.
Table 1: Key Reactions in the Synthesis of Dodecanoic Acid-Derived Pheromones
| Step | Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Acylation | Dodecanoic acid, Oxalyl chloride, Chiral auxiliary ((S)-4-benzyloxazolidin-2-one) | Attaches the C12 fatty acid chain to a chiral scaffold to guide stereochemistry. | mdpi.com |
| 2 | Diastereoselective Methylation | NaHMDS, Methyl iodide | Introduces a methyl group at a specific position with high stereocontrol. | mdpi.com |
| 3 | Reduction | LiAlH₄ | Reduces an amide or ester to an alcohol, a common intermediate. | scielo.br |
| 4 | Wittig Reaction | Aldehyde, Phosphonium salt | Couples two fragments to form a larger carbon skeleton with a double bond. | mdpi.com |
These synthetic strategies underscore the role of this compound as a non-commodity chemical synthon. Its value lies in providing a pre-formed, structurally specific segment of a larger target molecule, thereby simplifying complex syntheses and enabling the production of compounds for specialized applications in agriculture and ecological research.
Optimization of Microbial Production for Biotechnological Applications
The biotechnological production of this compound and other branched-chain fatty acids (BCFAs) is an area of active research, driven by the desire for sustainable alternatives to chemical synthesis. nih.govMicroorganisms, particularly bacteria, naturally produce BCFAs, which are important components of their cell membranes. wikipedia.orgHarnessing and optimizing these natural pathways is key to developing commercially viable bioprocesses.
The biosynthesis of BCFAs in bacteria typically starts from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or their corresponding α-keto acids. frontiersin.orgThese serve as primers for the fatty acid synthase (FAS) system. For example, α-keto acids derived from BCAA metabolism are converted into branched-chain acyl-CoA primers, which are then elongated to form the final BCFA product. frontiersin.org
Several strategies are employed to optimize the microbial production of specific fatty acids. These can be broadly categorized into genetic engineering and fermentation process optimization.
Genetic and Metabolic Engineering: This involves modifying the microorganism's genetic makeup to enhance the production pathway. Overexpression of key enzymes, such as β-ketoacyl-acyl carrier protein (ACP) synthase III (KASIII), which initiates BCFA synthesis, can increase the flux towards the desired products. oup.comConversely, knocking out competing metabolic pathways can prevent the diversion of precursors away from BCFA synthesis. nih.gov
Fermentation Process Optimization: This focuses on creating the ideal environment for the microbial host to maximize production. Key parameters that are typically optimized include pH, temperature, substrate concentration, and the composition of the fermentation medium (e.g., carbon and nitrogen sources). mdpi.comfrontiersin.orgsciepublish.comFed-batch strategies, where nutrients are supplied during the fermentation process, are often used to avoid substrate inhibition and maintain high cell viability and productivity. sciepublish.com
The table below summarizes common strategies and their impact on the production of fatty acids in microbial systems.
Table 2: Strategies for Optimizing Microbial Fatty Acid Production | Strategy | Approach | Effect on Production | Reference | | :--- | :--- | :--- | :--- | | Strain Selection | Screening and selecting natural or mutated microbial strains with high production capacity. | Identifies robust production hosts as a baseline for further engineering. | nih.gov| | Genetic Engineering | Overexpression of rate-limiting enzymes (e.g., synthases, thioesterases). | Increases metabolic flux towards the target fatty acid. | oup.comnih.gov| | Medium Optimization | Adjusting levels of carbon, nitrogen, phosphate, and trace elements. | Enhances cell growth and product yield by providing optimal nutrition. frontiersin.org| | pH Control | Maintaining the fermentation broth at an optimal pH using buffering agents (e.g., CaCO₃). | Prevents inhibition of cell metabolism caused by acid accumulation. sciepublish.com| | Fed-Batch Fermentation | Controlled feeding of substrates like glucose during the process. | Alleviates substrate inhibition and extends the production phase. sciepublish.com| | Process Conditions | Optimizing temperature, agitation speed, and aeration. | Ensures optimal enzymatic activity and cell health for maximum productivity. | mdpi.commdpi.com|
By combining these approaches, researchers aim to develop engineered microbial cell factories capable of producing this compound and other high-value oleochemicals at titers and productivities that are economically competitive with traditional chemical methods. nih.gov
Toxicological Considerations and Safety Assessment of 3 Methyldodecanoic Acid
Preclinical Evaluation Methodologies
A thorough understanding of a compound's toxicological profile relies on a combination of in vitro and in vivo studies. These models are fundamental in predicting potential adverse effects in humans.
In Vitro and In Vivo Toxicity Models in Research
Standard preclinical toxicity assessments often begin with in vitro models, which utilize cell cultures to investigate cytotoxicity, genotoxicity, and specific mechanisms of action. These assays can provide initial insights into the potential hazards of a substance. Following in vitro screening, in vivo studies in animal models are typically conducted to understand the systemic effects of the compound, including its impact on various organs and physiological systems. However, specific studies employing these models for the toxicological evaluation of 3-methyldodecanoic acid are not readily found in the reviewed literature.
Assessment of Molecular Toxicity Pathways
Investigating the molecular pathways of toxicity is crucial for a mechanistic understanding of how a substance exerts its adverse effects. This can involve studying interactions with cellular receptors, enzyme inhibition, induction of oxidative stress, or interference with signaling cascades. At present, there is a lack of published research detailing the specific molecular targets or toxicity pathways associated with this compound.
Dose-Response Characterization in Experimental Systems
The relationship between the dose of a compound and the magnitude of its biological response is a cornerstone of toxicology. wikipedia.orgmsdmanuals.com Dose-response studies are essential for determining the potency of a toxicant and for establishing safe exposure levels. wikipedia.org Such characterization involves exposing experimental systems to a range of concentrations of the substance and observing the resulting effects. msdmanuals.com For this compound, specific dose-response curves and key toxicological endpoints, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), have not been established in the scientific literature.
Evaluation of Recovery and Reversibility of Effects
An important aspect of toxicological assessment is determining whether the adverse effects of a compound are reversible upon cessation of exposure. Studies on recovery and reversibility provide critical information about the long-term prognosis following exposure and the potential for cumulative damage. There is currently no available data from preclinical studies on the reversibility of any potential toxic effects of this compound.
Structure Activity Relationship Sar Studies of 3 Methyldodecanoic Acid
Correlating Branched Structure with Biological Activity
The introduction of a methyl branch into the carbon chain of a fatty acid can significantly alter its physical properties, such as its melting point and solubility, which in turn can influence its biological activity. In the case of 3-Methyldodecanoic acid, the methyl group at the third carbon position creates a steric hindrance that can affect how the molecule interacts with enzymes and receptors, as well as its metabolic fate.
Research on various branched-chain fatty acids has demonstrated a clear link between their structure and biological effects. For instance, branched fatty acid esters of hydroxy fatty acids (FAHFAs) exhibit a range of anti-diabetic and anti-inflammatory properties. nih.gov The specific positioning of the branch point along the acyl chain can determine whether the molecule is more likely to potentiate glucose-stimulated insulin (B600854) secretion or exert anti-inflammatory effects. nih.gov Generally, FAHFAs with branching further from the carboxyl group tend to show greater anti-inflammatory activity, while those with branching closer to the head group are more effective at stimulating insulin secretion. nih.gov
While direct studies on the biological activities of this compound are not extensively documented, the metabolic pathways for similarly structured 3-methyl-branched fatty acids have been investigated. The presence of a methyl group at the β-position (carbon 3) prevents these fatty acids from being metabolized through the typical β-oxidation pathway. Instead, they undergo α-oxidation, a process where the fatty acid is shortened by one carbon atom. gatech.eduoup.com This metabolic distinction is a direct consequence of the branched structure and highlights how a seemingly minor structural modification can dramatically alter a molecule's biological processing.
The biological activities of methyl-branched fatty acids are diverse, ranging from roles in the cell envelope of pathogenic mycobacteria to acting as signaling molecules. nih.govnih.gov For example, long-chain multiple methyl-branched fatty acids are crucial for the structural integrity and pathogenicity of Mycobacterium tuberculosis. nih.govnih.gov While this compound is a shorter-chain molecule, this illustrates the principle that methyl branching is a key determinant of biological function in fatty acids.
| Structural Feature | Observed Effect in Branched-Chain Fatty Acids | Potential Implication for this compound |
|---|---|---|
| Methyl Branch Position | Influences the balance between anti-diabetic and anti-inflammatory activities in FAHFAs. nih.gov | The 3-methyl position likely imparts specific biological activities, potentially influencing metabolic or inflammatory pathways. |
| Prevents β-oxidation | 3-methyl-branched fatty acids are metabolized via α-oxidation. gatech.eduoup.com | This compound is expected to be a substrate for the α-oxidation pathway. |
| Alters Physical Properties | Branched structure lowers the melting point and can affect membrane fluidity. | May influence its incorporation into cellular membranes and its role as a structural component of lipids. |
Impact of Stereochemistry on Biological and Chemical Reactivity
Chirality is a fundamental aspect of molecular recognition in biological systems. wikipedia.orgscienceopen.com The presence of a chiral center at the third carbon of this compound means it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Methyldodecanoic acid and (S)-3-Methyldodecanoic acid. This stereochemical difference can have a profound impact on the molecule's biological activity, as enzymes and receptors are often stereospecific.
Studies on other chiral branched-chain fatty acids have consistently demonstrated the importance of stereochemistry. For example, the metabolism of phytanic acid, a 3-methyl-branched fatty acid, is highly stereospecific. The peroxisomal β-oxidation system, which degrades the pristanic acid derived from phytanic acid, only accepts the (2S)-isomer. acs.org This necessitates the presence of a racemase enzyme to convert the (2R)-isomer into its active (2S)-form for complete degradation. acs.org This highlights how different stereoisomers can have distinct metabolic fates.
In the context of FAHFAs, the stereochemistry of the hydroxyl group has been shown to be critical for biological activity. S-9-PAHSA, but not R-9-PAHSA, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, although both stereoisomers exhibited anti-inflammatory effects. nih.gov This demonstrates that different biological activities of the same molecule can be differentially affected by its stereochemistry.
While specific studies on the differential biological or chemical reactivity of the (R)- and (S)-enantiomers of this compound are scarce, it is highly probable that they will exhibit distinct biological properties. This is because the precise three-dimensional arrangement of atoms is crucial for the interaction with stereospecific biological targets such as enzymes and receptors. wikipedia.orgnih.gov The synthesis of enantiomerically pure forms of such molecules is therefore a critical step in elucidating their specific biological roles. nih.gov
| Chiral Compound | Observed Stereochemical Dependence of Activity |
|---|---|
| Pristanic Acid (metabolite of Phytanic Acid) | Peroxisomal β-oxidation is stereospecific for the (2S)-isomer. acs.org |
| Palmitic Acid Hydroxy Stearic Acids (PAHSAs) | S-9-PAHSA potentiates glucose-stimulated insulin secretion, while both S- and R-isomers have anti-inflammatory effects. nih.gov |
| 3-Br-acivicin Isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. scienceopen.comnih.gov |
Molecular Interactions and Receptor Binding Mechanisms
The biological effects of fatty acids are often mediated through their interaction with specific proteins, including receptors and enzymes. For this compound, its identity as a medium-chain fatty acid suggests potential interactions with receptors that recognize fatty acids of this chain length.
One such family of receptors are the G protein-coupled receptors (GPCRs). GPR84, for instance, has been identified as a receptor for medium-chain fatty acids with carbon chain lengths of 9-14. nih.gov Activation of GPR84 by these fatty acids can lead to various cellular responses, including the amplification of pro-inflammatory signals. nih.gov Given that dodecanoic acid has a 12-carbon chain, it is plausible that this compound could also interact with GPR84, although the effect of the methyl branch on binding affinity and receptor activation would need to be experimentally determined.
Another important class of receptors for fatty acids are the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Branched-chain fatty acids have been shown to be potent inducers of PPARα. nih.gov Interestingly, it is often the CoA thioesters of these fatty acids, rather than the free fatty acids themselves, that are the high-affinity ligands for PPARα. nih.gov This suggests that 3-Methyldodecanoyl-CoA could be a signaling molecule that directly activates PPARα, leading to the transcriptional regulation of genes involved in its own metabolism and other cellular processes.
The interaction of fatty acids with their target receptors is a highly specific process, often involving a combination of hydrophobic and polar interactions within a defined binding pocket. Molecular modeling and docking studies of other ligands with their receptors have shown that even small changes in the ligand's structure can significantly alter its binding mode and subsequent biological activity. nih.gov For this compound, the methyl group would influence its conformation and how it fits into the binding pockets of potential receptors like GPR84 and PPARα, thereby modulating its signaling properties.
| Potential Receptor | Ligand Class | Potential Interaction with this compound |
|---|---|---|
| GPR84 | Medium-chain fatty acids (C9-C14) nih.gov | As a C13 fatty acid (including the methyl group), it may act as a ligand, with the 3-methyl group influencing binding and signaling. |
| PPARα | Branched-chain fatty acyl-CoAs nih.gov | The CoA ester of this compound could be a high-affinity ligand, regulating gene expression related to lipid metabolism. |
Future Research Directions and Unexplored Avenues for 3 Methyldodecanoic Acid
Complete Elucidation of Biosynthetic and Degradative Enzymes
A foundational aspect of understanding the role of 3-Methyldodecanoic acid in biological systems is to identify and characterize the enzymes responsible for its creation and breakdown. The biosynthetic pathway for branched-chain fatty acids often involves a set of enzymes that are distinct from those used for straight-chain fatty acids. Future research should focus on isolating and characterizing the specific elongases, reductases, and other synthases that utilize methyl-branched primers to produce this compound.
Similarly, the degradative pathways are largely uncharacterized. It is crucial to determine whether standard β-oxidation pathways are utilized or if specialized enzymes are required to handle the methyl branch at the beta position. Identifying these enzymes will not only illuminate the metabolic fate of this compound but could also reveal novel enzymatic mechanisms and potential targets for metabolic engineering.
| Research Objective | Proposed Methodologies | Potential Outcomes |
| Identification of Biosynthetic Enzymes | Gene knockout studies in producing organisms, protein expression and purification, in vitro enzyme assays with labeled precursors. | Discovery of novel fatty acid synthase complexes or modifying enzymes specific to branched-chain fatty acids. |
| Characterization of Degradative Enzymes | Metabolite tracing using isotopic labeling (e.g., ¹³C), isolation of catabolic pathway intermediates, functional genomic screening. | Understanding the metabolic turnover of this compound and its potential role in energy metabolism or signaling. |
| Regulatory Control of Pathways | Transcriptomic and proteomic analysis under different physiological conditions. | Insight into the cellular conditions that promote the synthesis or degradation of this compound. |
Advanced Understanding of Cellular and Molecular Mechanisms of Action
The biological activity of fatty acids can be diverse, ranging from structural roles in membranes to signaling functions that modulate cellular processes. For this compound, the specific cellular and molecular targets remain unknown. Research is needed to investigate its interaction with cell surface and nuclear receptors, its influence on membrane properties, and its impact on key signaling pathways. For instance, studies on the related compound dodecanoic acid have shown it can induce oxidative stress and mitochondrial dysfunction in liver cancer cells, leading to apoptosis ufu.br. This provides a precedent for investigating similar potential mechanisms for this compound.
Future studies should explore whether this compound can modulate gene expression by activating transcription factors or epigenetic modifications. Understanding these mechanisms is paramount to uncovering its potential physiological and pathophysiological roles. For example, some fatty acids are known to activate G-protein coupled receptors or peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of metabolism and inflammation. Docosahexaenoic acid (DHA), for example, promotes neuronal survival through membrane-mediated signaling involving kinases like Raf-1 and Akt mdpi.com. Investigating similar interactions for this compound could reveal novel therapeutic targets.
Development of Targeted Delivery Systems for Therapeutic Applications
Should this compound be found to have therapeutic potential, its effective delivery to target tissues will be a significant challenge due to its lipophilic nature. Research into advanced drug delivery systems is essential to enhance its bioavailability, stability, and specificity, while minimizing potential off-target effects.
Promising avenues include the encapsulation of this compound into various nanocarriers. researchgate.net These systems can be engineered to improve the efficacy and safety of therapeutic agents. researchgate.net
Potential Delivery Systems for this compound:
| Delivery System | Material Examples | Targeting Strategy | Potential Advantages |
| Lipid Nanoparticles | Liposomes, Solid Lipid Nanoparticles (SLNs) | Passive targeting via the enhanced permeability and retention (EPR) effect; Active targeting by conjugating ligands (e.g., antibodies, peptides) to the surface. nih.govmdpi.com | High biocompatibility, ability to encapsulate lipophilic drugs, FDA-approved for clinical use. mdpi.com |
| Polymeric Nanoparticles | PLGA (Poly lactic-co-glycolic acid), Chitosan | Surface functionalization with targeting moieties. PLGA nanoparticles can inherently target dendritic cells. mdpi.com | Biodegradable, controlled release kinetics, versatile surface chemistry for functionalization. nih.govmdpi.com |
| Micelles | Self-assembling amphiphilic block copolymers | Passive and active targeting strategies. | Small size for improved tissue penetration, can solubilize poorly water-soluble compounds. |
These delivery systems can be tailored by modifying their size, charge, and surface chemistry to target specific organs or cell types. nih.gov For instance, coating nanoparticles with ligands like galactose can target them to hepatocytes, which express the asialoglycoprotein receptor. nih.gov
Comprehensive Ecological and Environmental Impact Studies
As the potential applications of this compound expand, a thorough assessment of its ecological and environmental impact becomes imperative. Research in this area should focus on its biodegradability in different environments (soil, water), its potential for bioaccumulation in food chains, and its toxicity to a range of non-target organisms, from microbes to aquatic life.
Understanding the environmental fate of this compound is critical for ensuring its sustainable use. If it is found to persist in the environment, further research into remediation strategies would be necessary. Conversely, if it is readily biodegradable, it could represent an environmentally friendly alternative to more persistent synthetic chemicals. The valorization of biomass, such as converting avocado waste which is rich in fatty acids into bioproducts, highlights a sustainable approach that could be relevant for the production and use of this compound. mdpi.com
Integration with "Omics" Technologies for Holistic Analysis
A holistic understanding of the biological role of this compound can be achieved by integrating various "omics" technologies. researchgate.net These high-throughput approaches can provide a comprehensive picture of the molecular changes induced by this fatty acid.
Genomics and Transcriptomics: These technologies can identify genes and pathways that are transcriptionally regulated by this compound. This can provide clues about its mechanism of action and downstream effects. Combining genomic and transcriptomic data has been used to understand various processes in bacteria and can be applied here. nih.gov
Proteomics: This approach can reveal changes in protein expression and post-translational modifications in response to this compound, identifying the specific proteins that mediate its effects.
Metabolomics: As the study of all metabolites in a system, metabolomics can map the metabolic fate of this compound and its impact on other metabolic pathways. nih.gov This is a powerful tool for discovering biomarkers and understanding systemic effects. mdpi.com
The integration of these omics datasets can facilitate the identification of novel biosynthetic pathways and the molecular basis of the compound's therapeutic effects. mdpi.com This systems-level approach is essential for building a complete picture of the function of this compound in complex biological systems. nih.gov
Q & A
Basic: What are the established synthetic routes for 3-Methyldodecanoic acid, and how can purity be optimized?
Answer:
this compound is typically synthesized via esterification of dodecanoic acid derivatives followed by hydrolysis. Key steps include:
- Esterification : Reacting dodecanoic acid with methanol under acidic catalysis to form methyl esters (e.g., methyl dodecanoate) .
- Hydroxylation and Methylation : Introducing hydroxyl and methyl groups at specific positions using catalysts like BF₃ or enzymatic methods .
- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers. Purity optimization requires monitoring via GC-MS or HPLC, with thresholds ≥95% for analytical standards .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 compliant), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as the compound may irritate mucous membranes .
- Fire Prevention : Store away from ignition sources; use CO₂ or dry chemical extinguishers for fires .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
Answer:
Structural characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl branching (δ ~1.2–1.4 ppm for methyl groups) and carboxylate functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.2) .
- Infrared (IR) Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O-H) .
- Chromatography : GC-FID or LC-UV for purity assessment, with retention indices cross-referenced against standards .
Advanced: How can researchers resolve discrepancies in NMR data for this compound derivatives?
Answer:
Contradictory NMR signals may arise from:
- Stereochemical Isomerism : Use chiral columns (e.g., Chiralcel OD-H) or Mosher ester analysis to differentiate enantiomers .
- Dynamic Effects : Variable-temperature NMR to detect conformational changes (e.g., rotamers) .
- Solvent Artifacts : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent-shift interference .
- Cross-Validation : Compare with computational models (DFT-based chemical shift predictions) .
Advanced: What methodological challenges arise in quantifying trace this compound in biological matrices?
Answer:
Key challenges include:
- Matrix Interference : Lipids/proteins in biological samples can co-elute. Mitigate via solid-phase extraction (C18 cartridges) or derivatization (e.g., pentafluorobenzyl esters for enhanced GC-MS sensitivity) .
- Detection Limits : Use LC-MS/MS with multiple reaction monitoring (MRM) for sub-ppb detection .
- Calibration Standards : Isotope-labeled internal standards (e.g., ³H- or ¹³C-labeled analogs) to correct recovery rates .
Advanced: How do regulatory frameworks like REACH influence the use of this compound in research?
Answer:
Under REACH, this compound may require:
- SVHC Assessment : If classified as a Substance of Very High Concern (e.g., persistence, bioaccumulation), researchers must document alternatives or justify necessity .
- Environmental Impact Studies : Evaluate biodegradation (OECD 301 tests) and aquatic toxicity (Daphnia magna EC₅₀ assays) .
- Waste Compliance : Follow Annex XIII disposal protocols for carboxylic acids, including neutralization before landfill .
Advanced: What strategies improve the reproducibility of this compound synthesis across laboratories?
Answer:
- Standardized Protocols : Publish detailed reaction conditions (e.g., molar ratios, catalyst loading) in open-access repositories .
- Interlaboratory Studies : Collaborate on round-robin trials to identify variability sources (e.g., impurity profiles) .
- Batch Documentation : Record lot numbers of reagents and solvent purity (e.g., HPLC-grade vs. technical grade) .
Basic: What are the storage conditions to ensure this compound stability?
Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
- Inert Atmosphere : Seal under argon or nitrogen to minimize oxidation .
Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?
Answer:
- QSPR Models : Predict logP (lipophilicity) and pKa using software like COSMOtherm or ACD/Labs .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers for drug delivery studies .
- Docking Studies : Screen interactions with enzymes (e.g., fatty acid synthase) for mechanistic insights .
Advanced: What gaps exist in the current literature on this compound, and how can they be addressed?
Answer:
- Ecotoxicity Data : Limited studies on long-term environmental fate. Prioritize OECD 308/309 sediment-water tests .
- Biosynthetic Pathways : Explore microbial production via engineered E. coli or Yarrowia lipolytica .
- Clinical Relevance : Investigate its role in lipid metabolism disorders using knockout mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
